
3-(3,3-Difluoropiperidin-1-yl)propan-1-ol
Übersicht
Beschreibung
3-(3,3-Difluoropiperidin-1-yl)propan-1-ol, also known as 3-DFP, is an organic compound with a wide range of industrial and scientific applications. It is a colorless liquid with a slightly sweet odor. 3-DFP is a derivative of piperidine, which is a cyclic amine with a six-membered ring. It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reactant in the synthesis of other compounds and as a solvent in various industrial processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Difluoropiperidines : Difluoropiperidines, which include compounds like 3-(3,3-Difluoropiperidin-1-yl)propan-1-ol, are of significant interest due to their potential applications in medicinal chemistry. A study by Verniest et al. (2008) detailed a new synthetic pathway for creating valuable 3,3-difluoropiperidines. This process starts from delta-chloro-alpha,alpha-difluoroimines and has potential implications for the synthesis of novel fluorinated amino acids and compounds for pharmaceutical use (Verniest et al., 2008).
Stereocontrolled Synthesis Methods : In the field of stereochemistry, Shimizu et al. (1996) explored the lipase-mediated kinetic resolution of certain alcohol compounds, which could be relevant for producing stereochemically controlled versions of 3-(3,3-Difluoropiperidin-1-yl)propan-1-ol. Such methods are crucial for creating specific isomers of compounds, which can have different biological activities (Shimizu, Sugiyama, & Fujisawa, 1996).
Inhibitory Performance on Carbon Steel Corrosion : Gao et al. (2007) investigated the synthesis of tertiary amines, including compounds related to 1,3-di-amino-propan-2-ol, for their performance as inhibitors of carbon steel corrosion. This research highlights the potential application of similar compounds in corrosion inhibition, a critical aspect in materials science and engineering (Gao, Liang, & Wang, 2007).
Synthesis of Antifungal Compounds : The synthesis and biological evaluation of related compounds, such as 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, were explored by Zambrano-Huerta et al. (2019). These compounds exhibited high antifungal activity, suggesting that similar structures, like 3-(3,3-Difluoropiperidin-1-yl)propan-1-ol, could potentially be used in developing new antifungal agents (Zambrano-Huerta et al., 2019).
Eigenschaften
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)3-1-4-11(7-8)5-2-6-12/h12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBXECGDWQFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropiperidin-1-yl)propan-1-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

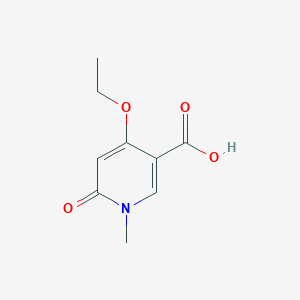
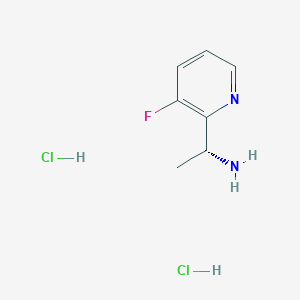
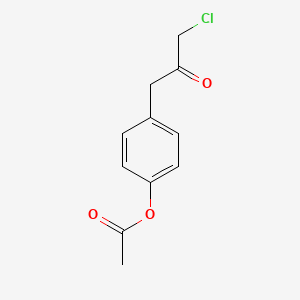
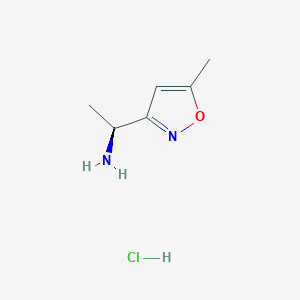
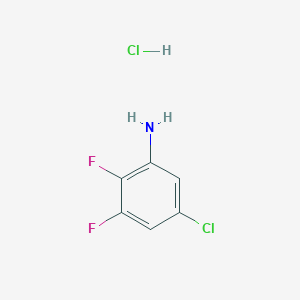
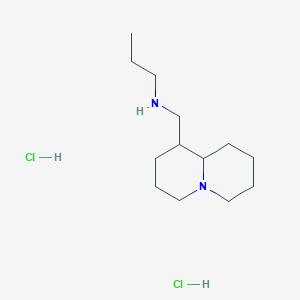
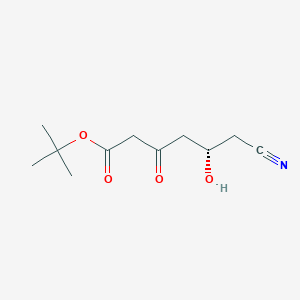
![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)
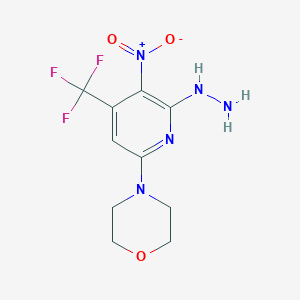

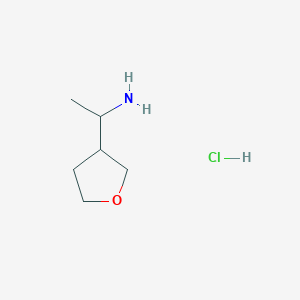
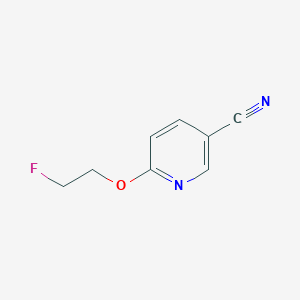
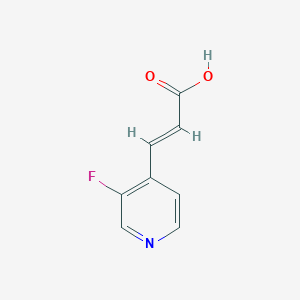
![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)